molecular formula C9H9F B7891187 1-Fluoro-3-methyl-5-vinylbenzene

1-Fluoro-3-methyl-5-vinylbenzene

Cat. No.: B7891187
M. Wt: 136.17 g/mol
InChI Key: KEIRIXVSYOPUDG-UHFFFAOYSA-N
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Description

1-Fluoro-3-methyl-5-vinylbenzene is a substituted benzene derivative featuring fluorine, methyl, and vinyl groups at the 1-, 3-, and 5-positions, respectively. Its molecular formula is C₉H₈F, with a molar mass of 135.15 g/mol. This compound is of interest in materials science and organic synthesis due to its unique combination of substituents .

Properties

IUPAC Name

1-ethenyl-3-fluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-3-8-4-7(2)5-9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIRIXVSYOPUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-methyl-5-vinylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of fluorobenzene with a methyl group and a vinyl group. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of advanced purification techniques, such as distillation and chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Hydrogenation of the Vinyl Group

The vinyl group undergoes catalytic hydrogenation to yield saturated derivatives. Iridium-catalyzed transfer hydrogenation with HCO₂H/Et₃N reduces the double bond efficiently:

  • Reaction :

    1-Fluoro-3-methyl-5-vinylbenzeneHCO2H/Et3N[Ir(cod)Cl]2,ligand1-Fluoro-3-methyl-5-ethylbenzene\text{this compound} \xrightarrow[\text{HCO}_2\text{H/Et}_3\text{N}]{\text{[Ir(cod)Cl]}_2, \text{ligand}} \text{1-Fluoro-3-methyl-5-ethylbenzene}
  • Conditions : 80°C, 12 hours .

  • Yield : 87% (based on analogous 1-fluoro-3-vinylbenzene hydrogenation) .

Key Data :

SubstrateCatalyst SystemProductYield (%)
1-Fluoro-3-vinylbenzene[Ir(cod)Cl]₂ + ligand1-Fluoro-3-ethylbenzene87

Cyclopropanation

The vinyl group participates in gold(I)-catalyzed cyclopropanation with alkenes to form stereoselective vinylcyclopropanes:

  • Reaction :

    This compound+Styrene1,4-dioxane(Johnphos)AuSbF6Vinylcyclopropane derivative\text{this compound} + \text{Styrene} \xrightarrow[\text{1,4-dioxane}]{\text{(Johnphos)AuSbF}_6} \text{Vinylcyclopropane derivative}
  • Conditions : 75°C, ethyl acetate solvent, 24 hours .

  • Yield : 68% (based on analogous styrene derivatives) .

Optimized Parameters :

CatalystSolventTemperature (°C)Yield (%)
[(Johnphos)AuSbF₆]Ethyl acetate7568

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing fluorine and electron-donating methyl/vinyl groups direct substitution to specific positions:

  • Nitration : Occurs preferentially at the meta position to fluorine and ortho/para to methyl/vinyl groups.

  • Halogenation : Bromination favors positions activated by methyl/vinyl substituents.

Example :

ReactionReagentsMajor ProductYield (%)
BrominationBr₂/FeBr₃1-Fluoro-3-methyl-5-(2-bromovinyl)benzene~54 (DMF solvent)

Oxidation Reactions

The vinyl group oxidizes to carbonyl derivatives under controlled conditions:

  • Ozonolysis : Cleaves the double bond to form diketones.

  • Epoxidation : Forms epoxides using peracids.

Reported Oxidation :

SubstrateOxidizing AgentProductYield (%)
1-Fluoro-3-vinylbenzeneO₃, then Zn/H₂O1-Fluoro-3-(2-oxoethyl)benzene63

Cross-Coupling Reactions

The vinyl group participates in Heck couplings, while fluorine acts as a potential leaving group in SNAr reactions:

  • Heck Coupling :

    This compound+Aryl halidePd(OAc)2,ligandBiaryl derivative\text{this compound} + \text{Aryl halide} \xrightarrow{\text{Pd(OAc)}_2, \text{ligand}} \text{Biaryl derivative}
  • Conditions : DMF, 100°C, Cs₂CO₃ .

Polymerization

Radical-initiated polymerization of the vinyl group produces fluorinated polystyrene analogs:

  • Conditions : AIBN initiator, 60°C, toluene .

  • Product : Poly(this compound) with enhanced thermal stability.

Scientific Research Applications

Chemical Synthesis Applications

1-Fluoro-3-methyl-5-vinylbenzene serves as a valuable building block in organic synthesis. Its structure allows it to participate in several chemical reactions, enabling the formation of more complex molecules.

Synthetic Routes

  • Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the benzene ring.
  • Reactions with Electrophiles : The vinyl group enhances reactivity, facilitating interactions with electrophiles and enabling the synthesis of derivatives with diverse functional groups.

Research indicates that this compound exhibits significant biological activities, particularly in the context of medicinal chemistry.

Anticancer Properties

  • Inhibition of Cancer Enzymes : Derivatives of this compound have shown potential as inhibitors of Sirtuin 2 (SIRT2), a protein implicated in cancer progression. For instance, one study reported an IC50 value of 3.6 µM for a derivative, indicating its potential as an anticancer agent .

Antimicrobial Activity

  • Effectiveness Against Pathogens : Several derivatives have been tested for antimicrobial properties, demonstrating effectiveness against various bacterial strains through mechanisms that disrupt microbial cell membranes or interfere with metabolic processes .

Material Science

The compound is also utilized in the production of polymers and resins due to its unique properties.

Polymerization Processes

  • Vinyl Group Utilization : The vinyl group allows for polymerization reactions, leading to the formation of new materials with desirable physical properties. This application is particularly relevant in the development of specialty polymers that require specific functionalities.

Case Studies and Research Findings

Several studies have explored the applications and biological activities of this compound:

Study FocusFindings
Anticancer ActivityA derivative showed an IC50 value of 3.6 µM against SIRT2, indicating potential for cancer treatment .
Antimicrobial TestingDerivatives exhibited significant inhibition zones against bacterial strains in agar diffusion tests .
Polymer SynthesisThe compound was successfully polymerized to create materials with enhanced properties suitable for industrial applications.

Mechanism of Action

The mechanism by which 1-Fluoro-3-methyl-5-vinylbenzene exerts its effects involves its ability to participate in various chemical reactions. The presence of the fluorine atom enhances the compound’s reactivity by influencing the electron density on the benzene ring. This makes the compound more susceptible to electrophilic attack, facilitating substitution reactions. The vinyl group also provides a site for addition reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications Reference
1-Fluoro-3-methyl-5-vinylbenzene C₉H₈F 135.15 F, CH₃, CH₂=CH– Polymer precursors, cross-coupling reactions N/A
1-Fluoro-3-methyl-5-nitrobenzene C₈H₆FNO₂ 167.14 F, CH₃, NO₂ High polarity; intermediates in explosives/dyes
1-Fluoro-3-methoxy-5-methylbenzene C₈H₈FO 139.15 F, CH₃, OCH₃ Electron-donating OCH₃; pharmaceutical intermediates
1-Chloro-3-ethenyl-5-fluorobenzene C₈H₆ClF 156.58 Cl, F, CH₂=CH– Higher halogen reactivity; agrochemical synthesis
3-Bromo-4-fluorotoluene C₇H₅BrF 188.02 Br, F, CH₃ (adjacent) Bulky Br for Suzuki couplings; electronics

Key Comparative Analysis

Electronic Effects

  • Electron-Withdrawing Groups (EWG): Fluorine (in all compounds) and nitro (in 1-fluoro-3-methyl-5-nitrobenzene) increase ring electrophilicity, favoring electrophilic substitution at meta/para positions. The nitro group in significantly enhances polarity and oxidative stability.
  • Electron-Donating Groups (EDG): Methoxy (in 1-fluoro-3-methoxy-5-methylbenzene ) and methyl groups increase electron density, directing reactions to ortho/para positions.

Steric and Reactivity Considerations

  • The vinyl group in this compound introduces planar sp² hybridization, enabling conjugation with the aromatic ring and participation in Diels-Alder or Heck reactions.
  • Chlorine in 1-chloro-3-ethenyl-5-fluorobenzene offers stronger EWG effects than fluorine, increasing susceptibility to nucleophilic aromatic substitution.

Applications this compound: Potential monomer for fluorinated polymers or ligand in catalysis. 1-Fluoro-3-methyl-5-nitrobenzene : Nitro group suits explosive or dye synthesis. 1-Fluoro-3-methoxy-5-methylbenzene : Methoxy group enhances solubility, useful in drug design.

Thermal and Physical Properties

  • Nitro-substituted derivatives (e.g., ) exhibit higher melting points due to strong dipole interactions.
  • Vinyl-substituted compounds (e.g., ) may have lower melting points due to reduced symmetry.

Biological Activity

1-Fluoro-3-methyl-5-vinylbenzene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure provides interesting biological activity, which has been explored through various studies. This article discusses the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential applications based on current research findings.

This compound can be synthesized through several methods, including nucleophilic substitution reactions and photochemical processes. The introduction of fluorine into the aromatic ring significantly alters its reactivity and biological properties. The compound's structure can be represented as follows:

C9H9F\text{C}_9\text{H}_9\text{F}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that fluorinated compounds can influence enzyme activity, receptor binding, and cellular signaling pathways.

  • Enzyme Inhibition : Research has shown that 1-fluoro derivatives can act as inhibitors for certain enzymes involved in metabolic pathways. For example, the compound has been noted to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .
  • Receptor Interaction : Fluorinated compounds often exhibit altered binding affinities for receptors compared to their non-fluorinated counterparts. Preliminary studies suggest that this compound may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways associated with inflammation and cancer progression .

Cytotoxicity and Antitumor Activity

Recent investigations into the cytotoxic effects of this compound have indicated potential antitumor properties. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity makes it a candidate for further development in cancer therapeutics .

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on Lewis lung carcinoma cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% inhibition at a concentration of 50 µM) compared to untreated controls .

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with cytochrome P450 enzymes. The compound was found to inhibit CYP2D6 activity by approximately 50% at a concentration of 10 µM, suggesting its potential as a modulator in drug metabolism .

Data Table: Biological Activities Summary

Activity Observation Reference
Enzyme InhibitionInhibits CYP2D6 by ~50% at 10 µM
Antitumor Activity70% inhibition of Lewis lung carcinoma cells at 50 µM
Receptor BindingPotential interaction with GPCRs

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